ethyl (s)-(-)-2-methoxypropionate
Overview
Description
Ethyl (s)-(-)-2-methoxypropionate is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (s)-(-)-2-methoxypropionate can be synthesized through the esterification of (s)-(-)-2-methoxypropionic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and distillation columns to separate and purify the final product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (s)-(-)-2-methoxypropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxypropionic acid.
Reduction: Formation of 2-methoxypropanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (s)-(-)-2-methoxypropionate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Industry: Applied in the production of coatings, inks, and adhesives due to its excellent solvency properties.
Mechanism of Action
The mechanism of action of ethyl (s)-(-)-2-methoxypropionate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, thereby facilitating chemical reactions and processes. The compound’s ability to dissolve a wide range of substances makes it valuable in numerous applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another commonly used solvent with similar properties but lower boiling point.
Propylene glycol monomethyl ether acetate: Similar in structure and used in similar applications but has different solvency properties.
Methyl (s)-(-)-2-methoxypropionate: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its chiral nature, which can be advantageous in certain applications requiring enantiomerically pure solvents. Its excellent solvency properties and low toxicity also make it a preferred choice in various industrial and research applications.
Properties
IUPAC Name |
ethyl (2S)-2-methoxypropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRLOJCOIKOQGL-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962050 | |
Record name | Ethyl 2-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41918-08-5 | |
Record name | Ethyl 2-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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